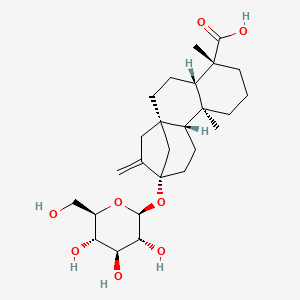

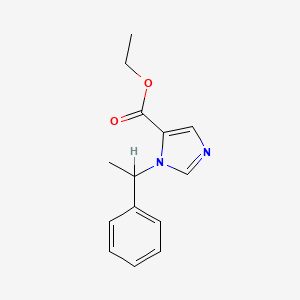

![molecular formula C21H25N3O5S B1671677 Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 835598-94-2](/img/structure/B1671677.png)

Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Vue d'ensemble

Description

GLX-351322 is an inhibitor of NADPH oxidase 4 (NOX4; IC50 = 5 µM). It is selective for NOX4 over NOX2 (IC50 = 40 µM). GLX-351322 (10 µM) reduces glucose-induced production of reactive oxygen species (ROS) and cytotoxicity in isolated human pancreatic islets. It decreases blood glucose levels in an intravenous glucose tolerance test in mice fed a high-fat diet when administered in the drinking water at an estimated dose of 3.8 mg/kg per day.

GLX351322 is a NADPH oxidase 4 inhibitor. GLX351322 counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice. GLX351322 inhibits hydrogen peroxide production from tetracycline inducible NOX4-overexpressing cells with IC50 of 5 uM.

Applications De Recherche Scientifique

Inhibitor of NOX4

GLX351322 is a potent and selective inhibitor of NOX4 (NADPH oxidase 4) . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling, immune response, and cell death .

Prevention of ROS Generation and Cellular Death

GLX351322 has been shown to prevent ROS generation and cellular death . This makes it a potential therapeutic agent for conditions characterized by excessive ROS production and cellular death, such as oxidative stress-related diseases .

Improvement of Pancreatic Beta Cell Function

GLX351322 has been found to improve pancreatic beta cell function in high-fat diet fed C57Bl/6 mice . This suggests that it could be used as a therapeutic agent for conditions related to pancreatic beta cell dysfunction, such as diabetes .

Treatment of Glucose Intolerance

In long-term experiments, high-glucose-induced human islet cell ROS production and death were prevented by GLX351322 . This indicates that GLX351322 could be a good candidate for the treatment of glucose intolerance in high-fat diets .

Potential Therapeutic Agent for TMJOA

GLX351322, a novel selective NOX4 inhibitor, is a good candidate for the treatment of Temporomandibular Joint Osteoarthritis (TMJOA), as it prevents ROS production . However, further research is needed to confirm its efficacy in this application .

Inhibition of ROS/MAPK/NF-κB Signaling Pathways

GLX351322 has been shown to attenuate TMJ Osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways . These pathways play a crucial role in inflammation and cell death, suggesting that GLX351322 could be used as a therapeutic agent for conditions characterized by inflammation and cell death .

Mécanisme D'action

Target of Action

GLX351322 is a potent inhibitor of NADPH oxidase 4 (NOX4) . NOX4 is an enzyme protein that regulates the cellular redox state by generating reactive oxygen species (ROS) within the cell .

Mode of Action

GLX351322 interacts with its target, NOX4, by inhibiting the production of hydrogen peroxide from NOX4-overexpressing cells . It displays selectivity for NOX4 over NOX2 .

Biochemical Pathways

GLX351322 affects the ROS/MAPK/NF-κB signaling pathways . The inhibition of NOX4 by GLX351322 reduces the overproduction of ROS, which in turn suppresses the activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPK .

Result of Action

The inhibition of NOX4 by GLX351322 leads to a reduction in ROS overproduction, inflammation, cell aging, and cell apoptosis . This results in the protection of retinal structure and function in the context of acute ocular hypertension . It also attenuates osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways .

Action Environment

The action of GLX351322 can be influenced by environmental factors. For instance, the rapid clearance of the joint cavity poses a biological barrier to the therapeutic effect of GLX351322 . Therefore, strategies such as encapsulating GLX351322 in a ROS-responsive microsphere capsule have been explored to enhance its efficacy and stability .

Propriétés

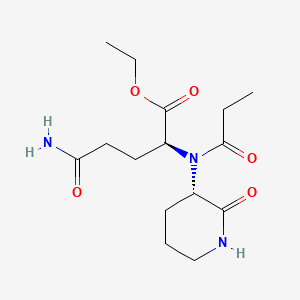

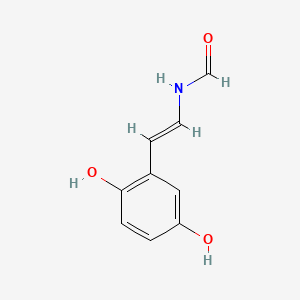

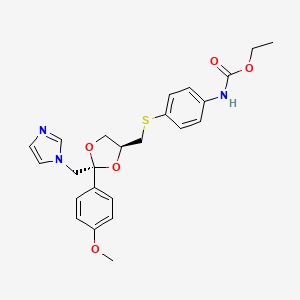

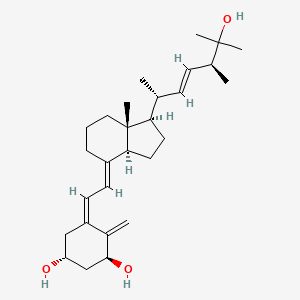

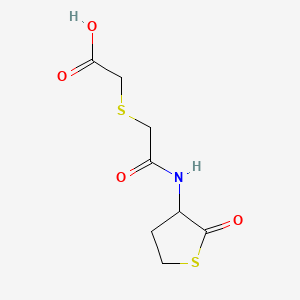

IUPAC Name |

ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

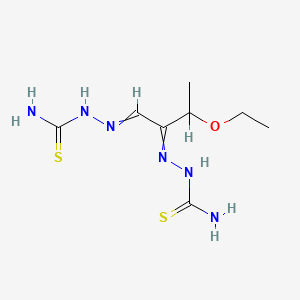

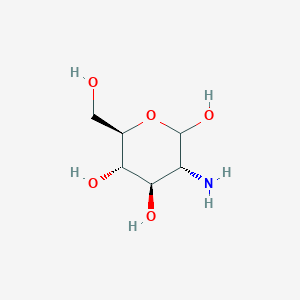

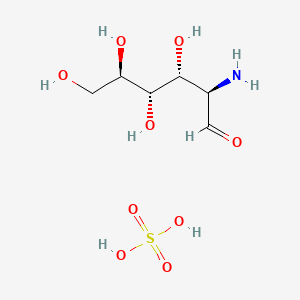

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.